molecular formula C30H22O9 B1238645 4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate

4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate

Cat. No. B1238645
M. Wt: 526.5 g/mol
InChI Key: RARQJRIHPRVKTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate is a carboxylic ester obtained by formal condensation of that carboxy group of {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetic acid with the hydroxy group of 7-hydroxy-4-methylchromen-2-one. It is a benzodioxine, a member of chromones, a member of coumarins and a carboxylic ester.

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Bischromones and Reactions of Cyanomethyl Esters The synthesis of 4-oxochromen derivatives, including reactions with cyanomethyl esters, is detailed. Key compounds synthesized are 1-methyl-1-(4-oxochromen-2-yl)-ethyl 4-oxochromen-2-carboxylate and 2-acetylchromen-4-one (Bevan, Ellis, & Wilson, 1981).

Antibacterial Activity of Benzodioxin Methyl Carboxylic Acids Research on carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, comparable in potency to Ibuprofen, offers insights into anti-inflammatory properties (Vazquez, Rosell, & Pujol, 1996).

Antimicrobial and Antioxidant Properties of Benzoxazinyl Pyrazolone Arylidenes A study focusing on the synthesis of benzoxazinyl pyrazolone arylidenes, which displayed significant in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

Medicinal Applications

Antibacterial Sulfonamides Incorporating 1,4-Benzodioxin Ring The study synthesized new sulfonamides bearing a 1,4-benzodioxin ring with potential antibacterial and anti-inflammatory applications, showing notable inhibitory activities (Abbasi et al., 2017).

Synthesis of Methyl‐5‐[2‐arylamino‐4‐(3‐oxo‐1,4‐benzoxazin‐6‐yl)thiazole]acetates for COX‐2 Inhibitors Methyl 5-[2-arylamino-4-(3-oxo-[1,4]benzoxazin-6-yl)thiazoleacetates were synthesized and tested for COX-2 inhibitor activity, showcasing potential medicinal applications (Reddy et al., 2006).

Antimicrobial and Anti-Inflammatory Studies

Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as Anti-Diabetic Agents This study synthesized compounds with potential anti-diabetic properties, demonstrating weak to moderate activity against α-glucosidase enzyme, indicating their potential therapeutic use in type-2 diabetes management (Abbasi et al., 2023).

properties

Product Name

4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate

Molecular Formula

C30H22O9

Molecular Weight

526.5 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C30H22O9/c1-16-11-27(31)39-24-14-20(5-6-21(16)24)38-28(32)15-36-19-4-7-22-25(13-19)37-17(2)29(30(22)33)18-3-8-23-26(12-18)35-10-9-34-23/h3-8,11-14H,9-10,15H2,1-2H3

InChI Key

RARQJRIHPRVKTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)COC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate

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